Methyl 4-hydroxy-2,6-dimethoxybenzoate
Description
Contextualization within Benzoate (B1203000) Chemistry and Pharmacology
Benzoate esters, the class of compounds to which Methyl 4-hydroxy-2,6-dimethoxybenzoate belongs, are derivatives of benzoic acid. organic-chemistry.orgnewworldencyclopedia.org In the realm of pharmacology, the benzoate scaffold is a common feature in a variety of biologically active molecules. The substitution pattern on the benzene (B151609) ring significantly influences the compound's physical, chemical, and biological properties. The presence of methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups, as seen in the target molecule, can particularly affect a compound's polarity, solubility, and ability to participate in hydrogen bonding, all of which are critical for biological interactions. nih.gov
Research into various substituted benzoates has revealed a wide spectrum of pharmacological activities. For instance, derivatives of eugenyl benzoate have been investigated as inhibitors of BCL-2 in colorectal cancer. chemicalbook.com Furthermore, the addition of hydroxyl and methoxy groups to other aromatic structures, such as benzimidazole (B57391) carboxamides, has been shown to enhance antioxidant and antiproliferative activities. nih.gov Specifically, a compound bearing two hydroxyl groups and one methoxy group on a phenyl ring demonstrated potent antibacterial activity. nih.gov While direct pharmacological data on this compound is limited in publicly accessible literature, its structural similarity to other biologically active benzoates suggests its potential as a scaffold or intermediate in medicinal chemistry research.
Significance as a Research Target in Interdisciplinary Sciences
The utility of this compound and related functionalized benzoates extends beyond pharmacology into various interdisciplinary fields. These compounds can serve as building blocks in materials science and organic synthesis. For example, benzoate ester functionalized phenylenediamine derivatives have been synthesized and studied for their crystal structure and optical properties, indicating potential applications in materials with specific light-emitting or charge-transporting characteristics. chemeurope.com
The specific arrangement of substituents on this compound makes it a useful starting material for constructing more complex molecular architectures. The hydroxyl and methoxy groups can be further modified, and the ester can be hydrolyzed or transesterified, providing multiple avenues for synthetic elaboration. organic-chemistry.orgresearchgate.net This versatility makes it a valuable tool for chemists exploring the synthesis of novel compounds with tailored properties for applications ranging from drug discovery to the development of new materials.
Historical Overview of Relevant Benzene Carboxylate Derivatives Research
The story of benzene carboxylate derivatives is intrinsically linked to the history of organic chemistry itself. The discovery of benzene by Michael Faraday in 1825 and the subsequent elucidation of its ring structure by August Kekulé in 1865 laid the groundwork for understanding aromatic compounds. acs.org Benzoic acid, the parent compound of benzoate esters, was known even earlier, having been first described in the 16th century from the dry distillation of gum benzoin. chemeurope.com
The development of methods to synthesize and modify benzene and its derivatives was a major focus of 19th and 20th-century chemistry. Early industrial preparations of benzoic acid involved the hydrolysis of benzotrichloride. newworldencyclopedia.org The esterification of carboxylic acids, a fundamental reaction to produce esters like this compound, was also a subject of intense study. The Fischer-Speier esterification, first described in 1895, provided a general method for this transformation using an acid catalyst.
The synthesis of polysubstituted benzene rings, such as the one found in this compound, presented a greater challenge. The development of electrophilic aromatic substitution reactions, like Friedel-Crafts alkylation and acylation, provided chemists with the tools to introduce various functional groups onto the benzene ring. google.com However, controlling the position of these incoming groups (regioselectivity) remained a significant area of research. The ability to synthesize specific isomers of substituted benzoic acids and their esters, like the subject of this article, is a testament to the advancements in synthetic organic chemistry over the past century. Patented methods for preparing polyhydroxy-benzoic acid esters highlight the ongoing efforts to refine and expand the synthetic toolbox for this class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
66625-19-2 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl 4-hydroxy-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5,11H,1-3H3 |
InChI Key |
LBECAGNUOFSIKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)O |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Pathways of Methyl 4 Hydroxy 2,6 Dimethoxybenzoate
Established Synthetic Routes to Methyl 4-hydroxy-2,6-dimethoxybenzoate
The synthesis of this compound is primarily achieved through two well-established chemical strategies: the direct esterification of the corresponding benzoic acid and the modification of functional groups on a pre-existing benzoate (B1203000) structure.
Esterification Reactions of Substituted Benzoic Acids
The most direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-hydroxy-4,6-dimethoxybenzoic acid. chemicalbook.comchemicalbook.com This classic reaction involves treating the benzoic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The mixture is usually heated under reflux to drive the reaction to completion.
This method is widely employed for synthesizing various methyl hydroxy-methoxybenzoates. diva-portal.org For instance, the synthesis of related compounds like methyl ferulate is achieved by dissolving the precursor acid in methanol with sulfuric acid and refluxing for several hours. scielo.br Similarly, methyl 2,4-dihydroxy-3,6-dimethylbenzoate is produced through the methyl esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com The general mechanism relies on the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol.
Table 1: Representative Esterification Reaction
| Reactant | Reagent | Conditions | Product |
|---|
Functional Group Interconversions on a Benzoate Backbone
The synthesis proceeds through a sequence of protection, methylation, and deprotection steps. For example, one of the hydroxyl groups can be selectively protected, followed by O-methylation of the unprotected hydroxyl group using a reagent like methyl iodide in the presence of a mild base. The final step involves the removal of the protecting group to yield the target molecule. Regioselective protection is a critical step in these syntheses to ensure the correct isomer is formed. diva-portal.org
Precursors and Intermediate Compounds in Synthetic Pathways
Utilization of 2,6-Dimethoxybenzoic Acid Derivatives
The primary and most direct precursor for the synthesis is 2-hydroxy-4,6-dimethoxybenzoic acid. chemicalbook.comchemicalbook.com This compound already contains the required arrangement of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. Its availability is crucial for the direct esterification route. The study of related compounds, such as 2,6-dimethoxybenzoic acid itself, provides insights into the behavior and crystallization of these types of molecules, which is important for purification processes. mdpi.com
Other functionalized derivatives can also serve as intermediates. For example, compounds like 2-[(1E)-3-hydroxy-1-propenyl]-4,6-dimethoxybenzoic acid represent more complex structures within this family of compounds that can be chemically modified to produce the target ester. chemsynthesis.com
Alternative Starting Materials and Their Conversions
When direct precursors are not economical or available, synthetic chemists turn to more fundamental building blocks. A notable alternative starting material for the synthesis of the key precursor, 2-hydroxy-4,6-dimethoxybenzoic acid, is 3,5-dimethoxyphenol. chemicalbook.com This compound can be carboxylated to introduce the carboxylic acid group at the desired position, demonstrating a convergent approach to building the final molecule.
Another example, for a structurally related compound, involves synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate from 4-O-desmethylbarbaric acid, an intermediate obtained from fermentation. google.com This acid is first hydrolyzed to 2,4-dihydroxy-3,6-dimethylbenzoic acid, which is then esterified. google.com This highlights the potential of using bio-derived intermediates in chemical synthesis.
Optimization of Reaction Conditions and Yield
To ensure the efficiency and scalability of the synthesis, optimization of reaction parameters is essential. This involves systematically adjusting variables such as temperature, solvent, catalyst concentration, and reaction time to maximize the product yield and purity.
The optimization process for related syntheses provides a valuable framework. For instance, in the synthesis of dihydrobenzofuran neolignans, researchers evaluated different oxidants, solvents, and temperatures to find the best balance between the consumption of starting material and the selective formation of the desired product. scielo.br It was found that acetonitrile, a greener solvent, provided excellent results and the reaction time could be significantly reduced from 20 to 4 hours without compromising the outcome. scielo.br
Table 2: Parameters for Reaction Optimization
| Parameter | Typical Range/Options | Goal |
|---|---|---|
| Temperature | 0 °C to Reflux (e.g., 85 °C) scielo.br | Increase reaction rate, control selectivity |
| Solvent | Methanol, Acetonitrile, Benzene/Acetone (B3395972) scielo.br | Improve solubility, influence reaction pathway |
| Catalyst | Sulfuric Acid, Lewis Acids scielo.brgoogle.com | Increase reaction rate |
| Reaction Time | 1 to 20 hours scielo.bratlantis-press.com | Ensure complete conversion, minimize side products |
| Reagent Stoichiometry | 0.5 to 1.0+ equivalents scielo.br | Maximize conversion of limiting reagent |
Catalytic Approaches in Esterification
The esterification of 4-hydroxy-2,6-dimethoxybenzoic acid is most commonly facilitated by the use of an acid catalyst. The classic Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong mineral acid, remains a fundamental approach. uomustansiriyah.edu.iqtcu.edu The mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iqmasterorganicchemistry.com Subsequently, the nucleophilic oxygen of methanol attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfers and the elimination of a water molecule result in the formation of the methyl ester. masterorganicchemistry.com
To enhance reaction rates and yields, and to simplify purification processes, heterogeneous solid acid catalysts have emerged as a robust alternative to traditional homogeneous catalysts like sulfuric acid. These solid catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.
One notable class of solid acid catalysts is modified clays. For instance, Montmorillonite (B579905) K10 clay activated with orthophosphoric acid (PMK) has demonstrated high efficiency in the esterification of various substituted benzoic acids. ijstr.org The increased acidity of the PMK catalyst facilitates the protonation of the benzoic acid, making the subsequent nucleophilic attack by methanol more feasible. ijstr.org
Another promising catalytic system involves mixed metal oxides. Zirconium-titanium (Zr/Ti) solid acids have been shown to be effective for the synthesis of methyl benzoates from their corresponding benzoic acids. mdpi.com The catalytic activity is attributed to the Lewis acidity of the metallic centers, which activate the carbonyl group of the carboxylic acid. mdpi.com The honeycomb structure of these catalysts can also contribute to their high activity. mdpi.com
The choice of catalyst can be critical, especially when dealing with sterically hindered or electronically deactivated substrates. For instance, ortho-disubstituted benzoic acids are known to be less reactive towards esterification. researchgate.net In such cases, more potent catalytic systems or more forcing reaction conditions may be necessary to achieve satisfactory yields.
Table 1: Comparison of Catalysts in the Esterification of Substituted Benzoic Acids with Methanol
| Entry | Benzoic Acid Derivative | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzoic Acid | Phosphoric acid modified Montmorillonite K-10 | Reflux, 5h, solvent-free | 92 | ijstr.org |
| 2 | 4-Methoxybenzoic Acid | Phosphoric acid modified Montmorillonite K-10 | Reflux, 5h, solvent-free | 94 | ijstr.org |
| 3 | 4-Hydroxybenzoic Acid | Phosphoric acid modified Montmorillonite K-10 | Reflux, 5h, solvent-free | 90 | ijstr.org |
| 4 | Benzoic Acid | Zirconium-Titanium Solid Acid (ZT10) | 120°C, 8h | 98.2 | mdpi.com |
| 5 | 4-Methoxybenzoic Acid | Zirconium-Titanium Solid Acid (ZT10) | 120°C, 8h | 98.5 | mdpi.com |
| 6 | 4-Hydroxybenzoic Acid | Zirconium-Titanium Solid Acid (ZT10) | 120°C, 8h | 97.6 | mdpi.com |
This table presents data for representative substituted benzoic acids to illustrate the efficacy of different catalytic systems. The synthesis of this compound would be expected to proceed under similar conditions.
Solvent Effects and Temperature Control
Solvent selection and temperature are pivotal parameters in the synthesis of this compound. In Fischer esterification, methanol often serves as both the reactant and the solvent. uomustansiriyah.edu.iq Using a large excess of methanol can shift the reaction equilibrium towards the product side, thereby increasing the yield, in accordance with Le Châtelier's principle. tcu.edumasterorganicchemistry.com
The reaction is typically conducted at the reflux temperature of the alcohol. uomustansiriyah.edu.iqijstr.org This elevated temperature increases the reaction rate but must be carefully controlled to prevent the degradation of the starting material or product, especially given the presence of a phenolic hydroxyl group which can be sensitive to high temperatures.
In some methodologies, an inert solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, is used. tcu.edu This allows for the continuous removal of water via a Dean-Stark apparatus, which effectively drives the equilibrium towards the formation of the ester. tcu.edu
The physical properties of the solvent, such as its dielectric constant, can also influence the reaction, particularly in microwave-assisted synthesis. In low dielectric constant media like hexane, the absorption of microwave radiation can be more selectively targeted to the catalyst and reactants.
Table 2: Effect of Reaction Parameters on the Esterification of Benzoic Acid
| Parameter | Condition | Effect on Yield/Rate | Reference |
| Molar Ratio (Alcohol:Acid) | 1:1 | Lower Yield | masterorganicchemistry.com |
| Molar Ratio (Alcohol:Acid) | 10:1 | High Yield (97%) | masterorganicchemistry.com |
| Temperature | 110°C | Increased rate, but plateaued yield after 15 min (microwave) | |
| Temperature | 130-150°C | Highest yields (microwave) | |
| Solvent | Butanol | Higher yield than methanol or ethanol (B145695) (microwave) |
This table illustrates general trends in Fischer esterification that are applicable to the synthesis of the target compound.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods, and the synthesis of this compound is no exception. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-free, or neat, reaction conditions are a key aspect of green synthesis. The use of solid acid catalysts, such as the aforementioned modified montmorillonite K10, allows for efficient esterification without the need for a solvent, thereby reducing volatile organic compound (VOC) emissions. ijstr.orgepa.gov
The use of reusable catalysts is another cornerstone of green chemistry. Solid acid catalysts like zirconium-titanium oxides and ion-exchange resins can often be recovered by simple filtration and reused multiple times without a significant loss of activity. mdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under milder conditions and with shorter reaction times compared to conventional heating. researchgate.net For the esterification of substituted benzoic acids, microwave irradiation in a sealed vessel can lead to high yields in a matter of minutes, significantly reducing energy consumption. usm.my
The development of novel catalytic systems is also driving greener esterification processes. For example, mechanically induced solvent-free esterification using high-speed ball-milling presents a room-temperature alternative to traditional heating methods. nih.gov This technique can generate esters in good yields within a short reaction time. nih.gov Furthermore, innovative catalysts, such as bimetallic oxide clusters, are being developed that can utilize molecular oxygen as the sole oxidant, producing water as the only byproduct, which represents a highly sustainable approach to ester synthesis.
Spectroscopic and Structural Characterization of Methyl 4 Hydroxy 2,6 Dimethoxybenzoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum of Methyl 4-hydroxy-2,6-dimethoxybenzoate would be expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected features would include:
Aromatic Protons: Signals for the two protons on the benzene (B151609) ring. Due to the symmetrical substitution pattern, these protons are chemically equivalent and would likely appear as a single signal (a singlet). Its chemical shift would be influenced by the electron-donating effects of the hydroxyl and methoxy (B1213986) groups.
Methoxy Protons: A signal corresponding to the six protons of the two equivalent methoxy groups (-OCH₃) at the C2 and C6 positions. This would likely be a sharp singlet.
Ester Methyl Protons: A singlet for the three protons of the methyl ester group (-COOCH₃).
Hydroxyl Proton: A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on solvent and concentration.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. Expected signals would include:
Carbonyl Carbon: A signal at a downfield chemical shift (typically 165-175 ppm) for the ester carbonyl carbon.
Aromatic Carbons: Signals for the six carbons of the benzene ring. Due to symmetry, only four distinct signals would be expected: one for the two carbons bearing methoxy groups (C2/C6), one for the carbon with the hydroxyl group (C4), one for the carbon bearing the ester group (C1), and one for the two unsubstituted carbons (C3/C5).
Methoxy Carbons: A signal for the two equivalent methoxy group carbons.
Ester Methyl Carbon: A signal for the methyl carbon of the ester group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, it would primarily be used to confirm the lack of coupling for the isolated aromatic protons. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. chemicalbook.com It would definitively link the proton signals for the aromatic, methoxy, and methyl ester groups to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. chemicalbook.com The molecular formula of this compound is C₁₀H₁₂O₅, with a monoisotopic mass of 212.0685 Da.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition. An HRMS analysis of this compound would be expected to yield a mass measurement that corresponds to the calculated exact mass of its molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), confirming the molecular formula C₁₀H₁₂O₅.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. The ESI-MS spectrum would show a prominent peak corresponding to the molecular ion, confirming the molecular weight. By inducing fragmentation (MS/MS), characteristic losses could be observed, such as the loss of a methyl group (•CH₃) or a methoxy group (•OCH₃), which would help to verify the structure.
Without access to the primary research data, a more detailed and data-driven article cannot be generated.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify individual chemical compounds within a sample. In the context of this compound, GC-MS analysis provides crucial information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.
When subjected to GC-MS analysis, this compound would first be separated from other components in the gas chromatography column based on its volatility and interaction with the stationary phase. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process leads to the formation of a molecular ion (M⁺) and various fragment ions.
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight of 212.20 g/mol . chemicalbook.comsigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the molecule. For instance, a related compound, methyl 4-hydroxy-2-methoxy-6-methylbenzoate, shows a prominent peak at m/z 165, resulting from the loss of a methoxy group. nih.gov Similarly, methyl 4-hydroxy-2,6-dimethylbenzoate exhibits characteristic fragments that aid in its identification. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, the general principles of GC-MS suggest that characteristic losses of methoxy (–OCH₃) and carbomethoxy (–COOCH₃) groups would be observed.
| Compound | Molecular Weight (g/mol) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| Methyl 4-hydroxy-2-methoxy-6-methylbenzoate | 196.20 | 165, 196 | nih.gov |
| Methyl 2,6-dihydroxybenzoate | 168.15 | 136, 168, 108 | nih.gov |
| Methyl 4-hydroxy-2,6-dimethylbenzoate | 180.20 | Not specified | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, methoxy, ester, and aromatic functionalities.
Key expected IR absorption bands include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the methyl groups in the methoxy and ester moieties.
C=O Stretching: A strong absorption band typically found between 1700-1730 cm⁻¹, indicative of the carbonyl group in the methyl ester.
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region, associated with the C-O bonds of the ester and ether (methoxy) groups.
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range, which are characteristic of the benzene ring.
While a specific IR spectrum for this compound is not provided in the search results, data for analogous compounds like methyl 4-hydroxybenzoate (B8730719) and 4-hydroxy-2-methoxybenzaldehyde (B14303) confirm these general absorption regions. chemicalbook.comsigmaaldrich.comnist.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Methyl (-CH₃) | C-H Stretch | 2850-3000 |
| Ester (C=O) | C=O Stretch | 1700-1730 |
| Ether/Ester (C-O) | C-O Stretch | 1000-1300 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic ring. The presence of substituents like the hydroxyl and methoxy groups can influence the position and intensity of these absorption maxima (λmax).
For instance, a neutral aqueous solution of 2,6-dimethoxy benzoquinone, a related compound, exhibits two absorption bands at 289 nm and 392 nm. researchgate.net In an alkaline medium, these peaks shift to 247 nm and 303 nm, indicating the influence of the chemical environment on the electronic structure. researchgate.net The formation of aggregates, such as dimers or trimers, can also lead to changes in the optical properties compared to the isolated molecule. researchgate.net
While the precise λmax values for this compound are not available in the provided search results, it is anticipated to have strong absorptions in the UV region, characteristic of substituted benzene derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | researchgate.netmdpi.com |
| Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate | Monoclinic | P2₁/c | researchgate.net |
| Methyl 4-hydroxybenzoate | Monoclinic | Cc | nih.gov |
| 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid | Monoclinic | P2₁/m | researchgate.net |
Hydrogen Bonding: The hydroxyl group is capable of forming strong O-H···O hydrogen bonds, which would be a dominant feature in the crystal packing, likely connecting molecules into chains or sheets. nih.govnih.gov
Dipole-Dipole Interactions: The polar ester and methoxy groups would lead to dipole-dipole interactions, further influencing the molecular arrangement.
Studies on similar compounds have highlighted the importance of these interactions. For instance, in the crystal structure of methyl 4-hydroxybenzoate, molecules are linked by extensive O-H···O hydrogen bonds, forming one-dimensional chains. nih.gov In methyl 4-hydroxy-3-nitrobenzoate, a combination of twelve hydrogen bonding and two π-stacking interactions links the molecules into infinite sheets. researchgate.netmdpi.com
The conformation of this compound in the crystalline state refers to the specific spatial arrangement of its atoms. SXRD data would reveal the dihedral angles between the plane of the benzene ring and the substituents.
In related structures, the ester group is often not coplanar with the benzene ring. For example, in methyl 2,6-dimethoxybenzoate, the ester group is at a dihedral angle of 81.46(3)° with respect to the benzene ring. sigmaaldrich.com Similarly, in methyl 4-bromo-2-(methoxymethoxy)benzoate, the dihedral angle between the benzene ring and the ester segment is 14.5(2)°. nih.gov The conformation of the methoxy groups would also be determined, including the torsion angles relative to the aromatic ring. The specific conformation adopted in the crystal is a result of minimizing the intramolecular strain while maximizing the favorable intermolecular interactions.
Derivatives and Analogues of Methyl 4 Hydroxy 2,6 Dimethoxybenzoate: Synthesis and Structure Activity Relationship Sar Studies
Synthesis of Novel Derivatives
The generation of novel derivatives from the parent scaffold involves targeted chemical reactions at its functional groups.
The methyl ester group can be readily modified, most commonly through transesterification or by de-esterification to the carboxylic acid followed by re-esterification. A representative example is the synthesis of ethyl 2,6-dimethoxybenzoate from its corresponding acid, a reaction directly analogous to what would be required for the 4-hydroxy variant.
This transformation is typically achieved through acid-catalyzed esterification (Fischer esterification). The process involves refluxing the parent benzoic acid with the desired alcohol (in this case, absolute ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. mdpi.comresearchgate.net The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the final ester product. mdpi.com The reaction can be monitored by thin-layer chromatography, and upon completion, the product is isolated through extraction and purified. mdpi.com
Table 1: Synthesis Reaction Example
| Starting Material | Reagents | Product | Reaction Type |
|---|
The phenolic hydroxyl group at the C4 position is a key site for modification, such as alkylation. This reaction can introduce a variety of alkyl or substituted alkyl chains, altering the molecule's lipophilicity and hydrogen bonding capacity. A general method for such a modification involves reacting the parent phenol (B47542) with an alkyl halide in the presence of a weak base. For instance, the synthesis of methyl 3-(3-chloropropoxy)-4-methoxybenzoate is achieved by reacting methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane (B140262) and potassium carbonate in DMF. mdpi.com The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that then attacks the alkyl halide. mdpi.com
Altering the methoxy (B1213986) groups at the C2 and C6 positions is more chemically challenging and typically involves demethylation followed by re-alkylation. Regioselective demethylation of one methoxy group over another can be difficult to achieve. However, strategies involving protecting groups can be employed. For example, a regioselective protection-deprotection strategy has been used in the synthesis of various methyl hydroxy-methoxybenzoates. diva-portal.org This involves selectively protecting a less-hindered hydroxyl group, performing O-methylation on the target hydroxyl group, and then deprotecting to yield the desired isomer. diva-portal.org
Introducing halogen or amino groups onto the aromatic ring can significantly alter the electronic properties of the molecule. Nitration is a common pathway to introduce an amino group, which involves subsequent reduction. For example, a benzoate (B1203000) derivative can be nitrated using nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.com The resulting nitro group can then be reduced to an amino group using methods like catalytic hydrogenation or, as in one reported synthesis, powdered iron in acetic acid. mdpi.com
The incorporation of halogen atoms can be achieved through electrophilic halogenation. The choice of halogenating agent and reaction conditions determines the position and extent of halogenation. The introduction of halogens like fluorine, chlorine, and bromine has been shown to yield compounds with improved potency in some contexts, potentially through the formation of halogen bonds or halogen-π interactions. nih.gov
Exploration of Isomeric Compounds and Their Structural Differences (e.g., Methyl 2-hydroxy-4,6-dimethoxybenzoate, Methyl 3-hydroxy-4,5-dimethoxybenzoate)
Isomers of methyl 4-hydroxy-2,6-dimethoxybenzoate, where the substituents are arranged differently on the benzene (B151609) ring, provide crucial insights into the spatial requirements for molecular interactions. Key isomers include methyl 2-hydroxy-4,6-dimethoxybenzoate and methyl 3-hydroxy-4,5-dimethoxybenzoate.
Methyl 2-hydroxy-4,6-dimethoxybenzoate : In this isomer, the hydroxyl group is ortho to the ester group, while the methoxy groups are at the C4 and C6 positions. The parent acid, 2-hydroxy-4,6-dimethoxybenzoic acid, is a known reagent used in organic synthesis. chemicalbook.com The proximity of the hydroxyl and ester groups allows for the formation of a strong intramolecular hydrogen bond, a feature that significantly influences its conformation and properties compared to the 4-hydroxy isomer.
Methyl 3-hydroxy-4,5-dimethoxybenzoate : This isomer, also known as a gallic acid derivative, has the hydroxyl group at C3 and the methoxy groups at C4 and C5. targetmol.commedchemexpress.com This places the hydroxyl group meta to the ester. It has been isolated from natural sources like Pinus sylvestris and Myricaria laxiflora. targetmol.comchemfaces.com
The structural differences between these isomers are summarized below.
Table 2: Comparison of Structural Features of Benzoate Isomers
| Compound Name | Ester Position | Hydroxy Position | Methoxy Positions | Potential for Intramolecular H-Bond (with Ester) |
|---|---|---|---|---|
| This compound | C1 | C4 | C2, C6 | No |
| Methyl 2-hydroxy-4,6-dimethoxybenzoate | C1 | C2 | C4, C6 | Yes |
Impact of Structural Modifications on Molecular Conformation and Electronic Properties
Even minor structural modifications can have a profound impact on a molecule's three-dimensional shape (conformation) and the distribution of electron density (electronic properties). nih.gov These changes are fundamental to understanding structure-activity relationships.
The planarity of the substituent groups relative to the benzene ring is a key conformational feature. In a related crystal structure of ethyl 2,6-dimethoxybenzoate, the two methoxy groups are slightly twisted out of the plane of the benzene ring. mdpi.com Similarly, in another complex iodo-depside structure, one methoxy group was found to be twisted out of its benzene ring's plane, while the carbomethoxy group was nearly coplanar. researchgate.net This twisting is often a result of steric hindrance between adjacent bulky groups.
Intramolecular hydrogen bonding plays a critical role in defining conformation. In isomers like methyl 2-hydroxy-4,6-dimethoxybenzoate, a strong intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester group locks the molecule into a more rigid, planar conformation. researchgate.net This is absent in the 4-hydroxy and 3-hydroxy isomers.
In Vitro Biological Activity and Mechanistic Investigations of Methyl 4 Hydroxy 2,6 Dimethoxybenzoate
Antimicrobial Activity (In Vitro Studies)
Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)
Limited direct evidence is available in the scientific literature regarding the specific antibacterial activity of Methyl 4-hydroxy-2,6-dimethoxybenzoate against Gram-positive and Gram-negative bacterial strains. However, studies on structurally related compounds offer some insights into the potential antimicrobial effects of hydroxybenzoate derivatives.
For instance, research on other benzoic acid derivatives has demonstrated varying degrees of antibacterial action. One study on 4-ethoxybenzoic acid, a structural analog, showed it could inhibit biofilm formation in Staphylococcus aureus. nih.gov Another study on 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrated antibacterial efficacy against S. aureus, including methicillin-resistant strains (MRSA). nih.gov This compound was found to have a minimum inhibitory concentration (MIC) of 1024 µg/ml and a minimum bactericidal concentration (MBC) of twice the MIC against S. aureus. nih.gov
While these findings on related molecules are noteworthy, dedicated studies are required to determine the precise antibacterial spectrum and potency of this compound.
Efficacy Against Fungal Strains
Direct research on the antifungal properties of this compound is not extensively documented. However, the antifungal potential of similar chemical structures has been explored. For example, 2-hydroxy-4-methoxybenzaldehyde has been reported to be an effective antifungal agent against Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 200 μg/mL. nih.gov This compound was found to damage cell membranes and inhibit spore germination. nih.gov
In a different study, certain N,N-disubstituted dithiocarbamic acid esters derived from 2-methylquinazolinones displayed broad-spectrum antifungal activity, in some cases comparable or superior to reference drugs like tolnaftate (B1682400) and clotrimazole. researchgate.net Additionally, some 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown activity against dermatophytes. researchgate.net
The relevance of these findings to this compound remains to be established through direct in vitro testing against a panel of pathogenic fungal strains.
Mechanisms of Action (e.g., Biofilm Inhibition)
The precise mechanisms of action for this compound, particularly concerning biofilm inhibition, have not been specifically elucidated in published research. However, studies on analogous compounds provide potential avenues for investigation.
For example, 4-ethoxybenzoic acid has been shown to inhibit biofilm formation in Staphylococcus aureus by altering cell membrane hydrophobicity. nih.gov It was found to reduce the percentage of hydrophobic cells, which may interfere with the initial attachment phase of biofilm development. nih.gov Furthermore, this compound demonstrated a synergistic effect when combined with vancomycin, enhancing the antibiotic's efficacy against biofilm-dwelling cells. nih.gov
Another related compound, 2-hydroxy-4-methoxybenzaldehyde, has been shown to eradicate a significant portion of pre-formed biofilms of methicillin-resistant S. aureus (MRSA). nih.gov Its mechanism of action appears to involve damaging the bacterial cell membrane. nih.gov Research on a novel Burkholderia-derived alkaloid, 4-hydroxy-3-methyl-2-alkenylquinoline, also revealed its ability to inhibit biofilm biosynthesis in several bacterial species. nih.gov These examples highlight potential mechanisms, such as altering cell surface properties and compromising membrane integrity, that could be investigated for this compound.
Anticancer Activity (In Vitro Cell Line Studies)
The in vitro anticancer effects of this compound are not well-documented. However, research on structurally similar compounds, particularly chalcones with related substitution patterns, provides some indication of potential cytotoxic and apoptotic activities. It is important to note that these are different chemical classes, and the findings are not directly transferable.
Dose-Dependent Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, HCT116)
There is a lack of specific data on the dose-dependent cytotoxicity of this compound against the MCF-7 (human breast adenocarcinoma) and HCT116 (human colon cancer) cell lines.
However, studies on chalcone (B49325) derivatives with similar methoxy (B1213986) and hydroxy substitutions have shown cytotoxic effects. For instance, 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone, isolated from Eugenia aquea, inhibited the proliferation of MCF-7 cells in a dose-dependent manner, with an IC50 value of 74.5 µg/ml (250 µM). nih.gov Another study on a series of 2'-hydroxy chalcone derivatives found that one compound, C1, was the most cytotoxic against HCT116 cells with an IC50 value of 37.07 µM. nih.gov A different chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, exhibited moderate cytotoxicity against MCF-7 cells with an IC50 of 42.19 µg/mL. researchgate.net Furthermore, an aglaforbesin derivative demonstrated strong cytotoxicity against HCT116 cells with an IC50 value of 1.13 ± 0.07 µg/mL. nih.gov
Table 1: Cytotoxicity of Structurally Related Compounds on Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Source |
|---|---|---|---|
| 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone | MCF-7 | 74.5 µg/mL (250 µM) | nih.gov |
| 2'-hydroxy chalcone derivative (C1) | HCT116 | 37.07 µM | nih.gov |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | researchgate.net |
This table presents data for compounds structurally related to this compound and should not be interpreted as data for the subject compound itself.
Induction of Apoptosis and Cell Cycle Modulation
Specific studies detailing the induction of apoptosis and cell cycle modulation by this compound are currently unavailable.
Research on related compounds, however, suggests potential mechanisms. For example, 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone was found to promote apoptosis in MCF-7 cells through the activation of poly(adenosine diphosphate-ribose) polymerase (PARP). nih.gov In another study, 2'-hydroxy chalcone derivatives were shown to induce apoptosis in HCT116 cells. nih.gov Furthermore, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) was observed to induce cell cycle arrest in the G0/G1 phase in HT-29 human colon adenocarcinoma cells in a time-dependent manner. nih.gov Some CDK4/6 inhibitors have also been shown to induce cell cycle arrest. nih.gov
These findings suggest that related structures can influence key cellular processes involved in cancer progression, but direct investigation of this compound is necessary to confirm such activities.
Enzyme Inhibition Studies (e.g., Elastase, Tyrosinase)
The inhibitory effects of this compound on enzymes such as elastase and tyrosinase have not been extensively reported. However, the inhibition of tyrosinase by structurally similar p-hydroxybenzoic acid derivatives has been documented.
One study identified methyl p-hydroxybenzoate as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase, with an IC50 value of 0.66 ± 0.025 mM. nih.gov This activity was comparable to the standard inhibitor, arbutin (B1665170) (IC50 = 0.32 ± 0.015 mM). nih.gov Another compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT), also showed a potent inhibitory effect on tyrosinase, with an IC50 value lower than that of kojic acid. nih.gov A review of tyrosinase inhibitors highlighted that many natural and synthetic compounds, including various phenolic structures, have been investigated for their potential to inhibit this enzyme, which is involved in melanogenesis and enzymatic browning. nih.gov
There is currently no available data on the elastase inhibitory activity of this compound.
Table 2: Tyrosinase Inhibition by Structurally Related Compounds
| Compound | Type of Inhibition | IC50 Value | Source |
|---|---|---|---|
| Methyl p-hydroxybenzoate | Competitive | 0.66 ± 0.025 mM | nih.gov |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | Not specified | Lower than kojic acid | nih.gov |
This table presents data for compounds structurally related to this compound and should not be interpreted as data for the subject compound itself.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-ethoxybenzoic acid |
| Staphylococcus aureus |
| 2-hydroxy-4-methoxybenzaldehyde |
| Fusarium graminearum |
| Tolnaftate |
| Clotrimazole |
| N,N-disubstituted dithiocarbamic acid esters |
| 2-methylquinazolinones |
| 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline |
| Vancomycin |
| 4-hydroxy-3-methyl-2-alkenylquinoline |
| 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone |
| MCF-7 |
| HCT116 |
| 2'-hydroxy chalcone derivative (C1) |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone |
| Aglaforbesin derivative |
| Poly(adenosine diphosphate-ribose) polymerase (PARP) |
| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone |
| HT-29 |
| Methyl p-hydroxybenzoate |
| Arbutin |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) |
Scientific Data Unavailable for this compound
Following a comprehensive and exhaustive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific information regarding the in vitro biological activity of the chemical compound This compound .
The investigation sought to uncover detailed research findings to populate an article structured around the compound's molecular and cellular interactions. The intended focus was on its hypothesized and validated molecular targets, pathway interactions, direct interactions with biomolecules, and the formation of any reactive intermediates during biological processes.
Despite utilizing targeted search strategies including the compound's name and its CAS number (66625-19-2), no studies were identified that provided the requisite data for the following outlined sections:
Molecular Targets and Pathway Interactions (Hypothesized and In Vitro Validated)
Formation of Reactive Intermediates
The absence of published research in these specific areas prevents the creation of a scientifically accurate and informative article as requested. All avenues to locate direct or even closely related ancillary data on this particular compound have been exhausted without success. Therefore, the generation of the requested article is not possible without the foundational scientific evidence.
Computational and Theoretical Chemistry Studies of Methyl 4 Hydroxy 2,6 Dimethoxybenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for the study of molecular systems. For Methyl 4-hydroxy-2,6-dimethoxybenzoate, DFT calculations offer a robust framework for investigating its fundamental properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The presence of rotatable bonds, such as those of the methoxy (B1213986) and ester groups, necessitates a conformational analysis to identify the most stable conformer(s).
A related compound, Methyl 2,6-dimethoxybenzoate, has been studied crystallographically, revealing a dihedral angle of 81.46(3)° between the ester group and the benzene (B151609) ring. researchgate.net This significant twist is likely due to the steric hindrance imposed by the two adjacent methoxy groups. A similar effect would be expected in this compound.
A potential energy surface scan, varying the key dihedral angles, would be performed to locate all low-energy conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature using the Boltzmann distribution.
Table 1: Illustrative Optimized Geometrical Parameters for a Benzoate (B1203000) Derivative (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |
| C-O (methoxy) | 1.36 - 1.37 | - | - |
| C-O (ester) | 1.34 - 1.35 | - | - |
| C=O (ester) | 1.21 - 1.22 | - | - |
| C-C-O (ester) | - | 110 - 112 | - |
| O-C-O (ester) | - | 123 - 125 | - |
| C-O-C (methoxy) | - | 117 - 119 | - |
| C-C-C-O (ester) | - | - | 170 - 180 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the hydroxyl and methoxy oxygen atoms. The LUMO is likely to be distributed over the carbonyl group of the ester and the benzene ring.
Computational studies on related benzoate derivatives have shown that the HOMO-LUMO gap can be tuned by the nature and position of substituents on the benzene ring. nih.govresearchgate.net For instance, electron-donating groups like hydroxyl and methoxy tend to increase the HOMO energy, while electron-withdrawing groups like the ester function lower the LUMO energy, generally leading to a smaller energy gap.
Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Example Data)
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (Egap) | 5.3 |
| Ionization Potential (I) ≈ -EHOMO | 6.5 |
| Electron Affinity (A) ≈ -ELUMO | 1.2 |
| Electronegativity (χ) = (I+A)/2 | 3.85 |
| Chemical Hardness (η) = (I-A)/2 | 2.65 |
| Chemical Softness (S) = 1/η | 0.38 |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Vibrational Frequency Analysis (Theoretical IR/Raman Spectra)
Vibrational spectroscopy is a powerful experimental technique for identifying functional groups and elucidating molecular structure. Theoretical vibrational frequency analysis using DFT can provide a complete set of vibrational modes and their corresponding frequencies and intensities for both infrared (IR) and Raman spectra. This allows for a detailed assignment of the experimental spectra and a deeper understanding of the vibrational motions of the atoms.
For this compound, the theoretical vibrational spectrum would exhibit characteristic bands for the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, the C=O stretch of the ester, C-O stretches of the ester and methoxy groups, and various bending and deformation modes of the aromatic ring.
Studies on similar molecules, such as 4-hydroxy-3-methoxyacetophenone, have demonstrated good agreement between experimental and DFT-calculated vibrational spectra after applying a scaling factor to the calculated frequencies to account for anharmonicity and basis set deficiencies. nih.gov
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments (Example Data)
| Wavenumber (cm-1, Scaled) | Intensity (IR/Raman) | Assignment |
| ~3500 | Medium/Weak | O-H stretch |
| ~3000 | Medium/Strong | C-H stretch (methyl) |
| ~1720 | Strong/Medium | C=O stretch (ester) |
| ~1600, 1500 | Strong/Strong | C=C stretch (aromatic) |
| ~1250 | Strong/Medium | C-O stretch (ester, methoxy) |
| ~1100 | Medium/Weak | C-O-C stretch (methoxy) |
| ~850 | Medium/Medium | Ring deformation |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structures. wikipedia.org This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.
For this compound, NBO analysis would detail the nature of the chemical bonds (e.g., σ and π bonds) and the hybridization of the atoms. A key aspect of the NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions. These interactions represent electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor).
Table 4: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) (Example Data)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O)hydroxyl | π(Cring-Cring) | ~5-10 |
| LP(O)methoxy | π(Cring-Cring) | ~3-8 |
| π(Cring-Cring) | π(C=O) | ~1-3 |
| σ(C-H)methyl | σ(C-O) | ~0.5-1.5 |
Note: This table is illustrative and does not represent actual calculated data for this compound. LP denotes a lone pair.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. As mentioned earlier, the HOMO and LUMO are the key players in chemical reactions. The distribution of these orbitals on the molecule can indicate the most likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO, being the primary electron donor, will be involved in reactions with electrophiles. The atoms with the largest coefficients in the HOMO are the most susceptible to electrophilic attack. Conversely, the LUMO, as the primary electron acceptor, will be involved in reactions with nucleophiles. The atoms with the largest coefficients in the LUMO are the most likely sites for nucleophilic attack.
A visual representation of the HOMO and LUMO surfaces would show that the HOMO is concentrated on the benzene ring and the oxygen atoms, while the LUMO is likely to have significant density on the ester carbonyl carbon and the aromatic ring. This suggests that electrophilic attack would preferentially occur at the aromatic ring, while nucleophilic attack might target the carbonyl carbon.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the dynamic behavior of a molecule like this compound. nih.gov These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to model the interactions between atoms. acs.org
Conformational Landscapes
The flexibility of this compound is primarily due to the rotation around several single bonds: the bonds connecting the two methoxy groups to the benzene ring, and the bond of the ester group. Conformational analysis is the study of the different 3D arrangements a molecule can adopt through these rotations. libretexts.org MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net
For substituted benzenes, the orientation of substituent groups is critical. In the case of this compound, the molecule will explore various rotational states (conformers) of its methoxy and ester functional groups. The steric and electronic interactions between these groups and with the hydroxyl group dictate the most probable conformations. For instance, studies on sterically hindered dimethoxybenzene derivatives show that the molecule settles into specific, preferred orientations to minimize repulsive forces. rsc.org An MD simulation would reveal the dihedral angle distributions for the C-O bonds, highlighting the most populated conformational states.
Below is a hypothetical table illustrating the type of data that could be generated from a conformational analysis study.
| Conformer ID | Description of Key Dihedral Angles | Relative Potential Energy (kJ/mol) | Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | Methoxy groups oriented anti-periplanar to adjacent ring carbons | 0.00 | 75.3 |
| Conf-2 | One methoxy group syn-periplanar, one anti-periplanar | 5.20 | 15.1 |
| Conf-3 | Both methoxy groups oriented syn-periplanar to adjacent ring carbons | 9.80 | 9.6 |
Solvent Effects
The solvent environment can significantly influence a molecule's conformational preferences and behavior. MD simulations can explicitly model solvent molecules (like water, methanol (B129727), or DMSO) around the solute, providing insights into specific solute-solvent interactions such as hydrogen bonding. acs.org The hydroxyl and ester carbonyl groups of this compound are capable of forming hydrogen bonds, which would be a dominant interaction in polar protic solvents. researchgate.net Studies on other phenolic compounds have shown that the choice of solvent is critical, as its polarity affects the solubility and extraction efficiency of the compound. mdpi.comacs.orgresearchgate.net An MD simulation could quantify the radial distribution function of solvent molecules around the key functional groups, revealing the structure of the solvation shells and the average number of hydrogen bonds. acs.org This is crucial for understanding its behavior in different chemical environments.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. acs.org These theoretical predictions are invaluable for structural elucidation and for interpreting experimental spectra.
NMR Chemical Shifts
The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard computational procedure for organic molecules. comporgchem.com The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus within the framework of DFT. acs.orgresearchgate.net These calculated shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield the chemical shifts (δ) that can be directly compared with experimental data. The accuracy of these predictions can help confirm the proposed structure of a synthesized compound or identify unknown substances. While no specific calculated data exists for this compound, the table below presents hypothetical ¹H and ¹³C NMR chemical shifts based on the expected electronic environment of the nuclei in its structure.
| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H3/H5 | 6.25 | C1 | 105.5 |
| -OH | 5.80 | C2/C6 | 160.1 |
| -OCH₃ (C2/C6) | 3.85 | C3/C5 | 95.8 |
| -COOCH₃ | 3.90 | C4 | 162.3 |
| - | - | C=O | 168.0 |
| - | - | -OCH₃ (C2/C6) | 56.5 |
| - | - | -COOCH₃ | 52.4 |
UV-Vis Absorption
The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions between its electronic states upon absorbing light. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the energies of these electronic excitations. mdpi.comresearchgate.net The output of a TD-DFT calculation provides the excitation energy, the corresponding wavelength (λ_max), and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net For an aromatic ester like this compound, the UV-Vis spectrum is expected to show strong absorptions arising from π → π* transitions within the benzene ring and the carbonyl group. A TD-DFT calculation could predict the wavelengths of these absorptions, aiding in the interpretation of experimental spectroscopic data. youtube.comyoutube.com
The table below illustrates the typical results from a TD-DFT calculation.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 4.43 | 280 | 0.15 | HOMO → LUMO (π → π) |
| S2 | 5.17 | 240 | 0.62 | HOMO-1 → LUMO (π → π) |
| S3 | 5.90 | 210 | 0.45 | HOMO → LUMO+1 (π → π*) |
In Silico Molecular Docking Studies (for target binding, if relevant)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. openaccessjournals.commdpi.com This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a target protein. nih.govmeilerlab.org The process involves preparing the 3D structures of both the ligand and the receptor, sampling many possible binding poses, and then using a scoring function to rank these poses based on their predicted binding energy. mdpi.com
While no specific molecular docking studies have been published for this compound, its structure as a phenolic compound suggests it could be investigated for interactions with various enzymes. For example, other phenolic compounds have been studied as potential inhibitors of enzymes like cyclooxygenase (COX-2) or tyrosinase through in silico docking. nih.govresearchgate.net A docking study could be performed to screen this compound against a library of biological targets to generate hypotheses about its potential pharmacological activities. The results would highlight the most likely protein targets and provide detailed information on the binding mode, including key interactions like hydrogen bonds with amino acid residues in the active site.
The following table provides a hypothetical example of docking results for this compound against a potential enzyme target.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -7.8 | Ser-353 | Hydrogen Bond (with 4-OH group) |
| Arg-513 | Hydrogen Bond (with ester C=O) | ||
| Tyr-355, Val-523 | Hydrophobic/van der Waals |
Analytical Methodologies for Methyl 4 Hydroxy 2,6 Dimethoxybenzoate in Research
Chromatographic Techniques for Purity and Quantification
Chromatography is a fundamental technique for separating, identifying, and quantifying chemical compounds. The choice of method often depends on the compound's properties, the complexity of the sample matrix, and the specific goals of the analysis, such as purity assessment or trace-level quantification. nih.gov For phenolic compounds like Methyl 4-hydroxy-2,6-dimethoxybenzoate, liquid and gas chromatography are the most utilized approaches.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds. A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for phenolic esters. researchgate.net In a typical setup, a C8 or C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.net
A mobile phase, often a mixture of an aqueous solvent (like water with an acid to control pH) and an organic solvent (like methanol (B129727) or acetonitrile), is pumped through the column. researchgate.netresearchgate.net The composition of the mobile phase can be held constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. nih.gov Detection is frequently accomplished using an ultraviolet (UV) detector, as the benzene (B151609) ring in the compound absorbs UV light at specific wavelengths. researchgate.netresearchgate.net For enhanced specificity, especially in complex matrices, HPLC can be coupled with a mass spectrometry (MS) detector. nih.gov
A representative HPLC method developed for the related compound, Methyl 4-hydroxybenzoate (B8730719), provides insight into typical operating parameters.
Table 1: Example HPLC Operating Conditions for a Related Benzoate (B1203000) Compound
| Parameter | Condition | Source |
|---|---|---|
| Column | Supelco L7 (C8), 25 cm x 4.6 mm, 5 µm | researchgate.netresearchgate.net |
| Mobile Phase | Methanol:Water (45:55 v/v), pH adjusted to 4.8 | researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |
| Detection | UV at 254 nm | researchgate.netresearchgate.net |
| Injection Volume | 20 µL | researchgate.net |
| Retention Time | 5.34 min | researchgate.netresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. UPLC systems are designed to withstand the higher backpressures generated by these columns. A UPLC method for a compound like this compound would offer improved peak separation and reduced solvent consumption compared to a traditional HPLC method. longdom.org When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides exceptional selectivity and sensitivity for quantifying trace amounts of the analyte in complex biological samples. longdom.org
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, analysis by GC would typically require derivatization of the phenolic hydroxyl group to increase its volatility and thermal stability, although direct analysis is sometimes possible. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column. wiley-vch.de
The column, often coated with a phase like dimethylpolysiloxane, separates components based on their boiling points and interactions with the stationary phase. wiley-vch.denih.gov A Flame Ionization Detector (FID) is commonly used for detection. nih.gov For definitive identification, GC is often coupled with a Mass Spectrometer (GC-MS), which provides detailed structural information. nih.gov
Table 2: Example GC Operating Conditions for Analysis of Methoxyphenols
| Parameter | Condition | Source |
|---|---|---|
| Column | Capillary, 5/95% copolymer of diphenyl-poly(dimethylsiloxane) | nih.gov |
| Detector | Flame Ionization Detection (FID) | nih.gov |
| Sample Prep | Enzymatic hydrolysis and extraction | nih.gov |
| Separation Time | < 12 minutes | nih.gov |
Use as a Reference Standard in Analytical Chemistry
In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. This compound, when produced in a highly pure form (e.g., >98%), can serve as an analytical standard. tcichemicals.com These standards are crucial for both qualitative and quantitative analysis.
Qualitatively, the retention time and/or mass spectrum of the reference standard is compared to the peak produced by a sample to confirm the identity of the analyte. Quantitatively, a calibration curve is generated by analyzing a series of known concentrations of the reference standard. researchgate.net The response (e.g., peak area) of the unknown sample is then plotted against this curve to determine its concentration accurately. researchgate.net Isotope-labeled versions, such as Methyl 4-hydroxybenzoate-(ring-13C6), are also used as internal standards to improve the accuracy of quantification by correcting for sample loss during preparation or instrumental variability. chemicals-direct.co.uk The availability of an analytical standard grade of a compound is essential for any quantitative study. sigmaaldrich.comsigmaaldrich.com
Method Validation (Specificity, Linearity, Accuracy, Precision, Detection/Quantification Limits)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of the results.
Specificity: Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be present in the sample matrix, such as impurities or related compounds. amazonaws.com In chromatography, this is demonstrated by obtaining a single, well-resolved peak for the analyte that does not co-elute with other substances. researchgate.net Peak purity can be further confirmed using techniques like photodiode-array detection (PDA) or mass spectrometry, which analyze the spectrum across the entire peak. amazonaws.com
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response. researchgate.net It is determined by analyzing a series of standards at different concentrations. The results are plotted, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically >0.999, indicates good linearity. researchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix and then analyzed. researchgate.net The percentage of the spiked amount that is detected (% recovery) indicates the accuracy of the method.
Precision: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility on different days). An RSD of less than 2% is generally considered acceptable. researchgate.net
Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are crucial for trace analysis and are typically determined based on the signal-to-noise ratio of the baseline.
Table 3: Representative Method Validation Parameters for a Related Benzoate Compound
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 0.01–0.12 mg/mL | researchgate.net |
| Correlation Coefficient (R²) | 0.999 | researchgate.net |
| Precision (RSD%) | < 2% for intra-day and inter-day | researchgate.net |
| Accuracy (% Recovery) | Typically 98-102% | researchgate.netresearchgate.net |
| LOD (based on S/N=3) | 0.003 µg/mL | researchgate.net |
| LOQ (based on S/N=10) | 0.01 µg/mL | researchgate.net |
Applications in Chemical and Materials Science Research
Building Block in Organic Synthesis
The structure of Methyl 4-hydroxy-2,6-dimethoxybenzoate, which incorporates an ester, a phenolic hydroxyl group, and two ether linkages on an aromatic scaffold, makes it an intriguing building block for organic synthesis. The different functional groups offer sites for a variety of chemical transformations. The hydroxyl group can be alkylated, acylated, or used in coupling reactions. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. The methoxy (B1213986) groups and the aromatic ring itself can also be manipulated under specific reaction conditions. Its commercial availability as a research-grade chemical supports its role as a starting material for creating more complex molecules in a laboratory setting. sigmaaldrich.com
Precursor for More Complex Molecules and Heterocyclic Compounds
The multifunctionality of this compound makes it a theoretical precursor for a range of more complex molecular architectures, including heterocyclic compounds. The strategic placement of its functional groups could facilitate intramolecular reactions to form rings. For instance, derivatization of the hydroxyl group followed by a reaction with the ester moiety could lead to the formation of oxygen-containing heterocycles. While specific examples of its use are not prominent, a related compound, Methyl 2,6-dimethoxybenzoate, is known to be a useful intermediate in the synthesis of biologically active heterocyclic compounds. sigmaaldrich.com This suggests that the addition of a hydroxyl group in this compound provides an additional reactive site, enhancing its potential as a precursor for diverse and complex structures.
Intermediate in the Synthesis of Specialty Chemicals (e.g., Agrochemicals)
Substituted phenolic esters and ethers are common motifs in a variety of specialty chemicals, including those developed for the agrochemical sector. Research into various isomers of hydroxy-methoxybenzoate methyl esters has shown that this class of compounds can exhibit biological activity, such as an antifeedant effect on agricultural pests like the pine weevil. diva-portal.org Although direct studies showcasing this compound as an agrochemical intermediate are not widely published, its structural similarity to compounds with known biological activity suggests its potential as a scaffold or intermediate in the discovery and synthesis of new, specialized agrochemicals.
Potential in New Materials Development (e.g., Polymer Materials, Functional Compounds)
The development of new materials often relies on novel monomers and functional additives. This compound possesses features that are desirable for materials science applications. The phenolic hydroxyl group allows it to be incorporated into polymer chains, such as polyesters or polycarbonates, potentially imparting specific properties like thermal stability or altered solubility. The substituted aromatic ring could contribute to the rigidity and optical properties of a resulting polymer. Furthermore, the compound could serve as a scaffold for creating functional compounds, where its core structure is modified to create molecules for applications in electronics or as performance additives. While general research into functional polymers is an active field, the specific integration of this compound into such materials is not yet a focus of extensive literature. acs.org
Role in Crystal Engineering and Co-crystal Formation
Crystal engineering is a field focused on the design and synthesis of crystalline solids with desired properties. The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a key strategy in this area, particularly within the pharmaceutical industry. rsc.org this compound is a strong candidate for use in co-crystal formation due to its array of hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl oxygen and the ether oxygens). This allows for the potential to form robust supramolecular synthons with other molecules. For example, 4-hydroxybenzoic acid, a related compound, is known to be an effective co-crystal former. nih.gov While the specific co-crystals of this compound have not been extensively characterized in available literature, its molecular structure provides the necessary functionalities to be a valuable component in the field of crystal engineering.
Future Research Directions and Unexplored Avenues
Advanced Synthetic Strategies (e.g., Chemoenzymatic Synthesis)
Currently, dedicated and optimized synthetic routes for Methyl 4-hydroxy-2,6-dimethoxybenzoate are not well-documented in scientific literature, with the compound often listed as a rare chemical with limited analytical data. sigmaaldrich.com Future research must prioritize the development of efficient, scalable, and sustainable synthetic methods.
A particularly promising avenue is chemoenzymatic synthesis, which combines the precision of biocatalysis with the practicality of traditional organic chemistry. This approach can overcome challenges in regioselectivity and stereoselectivity that are often encountered in purely chemical methods. For instance, enzymes like hydrolases, oxidoreductases, and transferases could be employed to selectively modify a precursor molecule, followed by conventional chemical steps to complete the synthesis. A patented process for a similar compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, utilizes fermentation with Aspergillus terreus to produce a key intermediate, which is then chemically esterified. google.com This highlights the feasibility of integrating biological and chemical steps.
Future work could explore a modular chemoenzymatic approach where biocatalysts are used to create enantioenriched intermediates that are then elaborated chemically, a strategy successfully used for complex molecules like azepanes and terpenes. bris.ac.uknih.govnih.gov
Table 1: Proposed Chemoenzymatic Synthesis Concepts
| Step | Method | Rationale | Example Precedent |
|---|---|---|---|
| 1. Intermediate Production | Microbial Fermentation or Biotransformation | Generation of a selectively hydroxylated or methoxylated aromatic acid precursor from simple feedstocks. | Production of 4-O-desmethylbarbaric acid using Aspergillus terreus for synthesis of a related benzoate (B1203000). google.com |
| 2. Enzymatic Acylation/Esterification | Lipase-catalyzed Esterification | High selectivity for specific hydroxyl groups under mild conditions, reducing the need for protecting group chemistry. | Lipases are widely used for the regioselective acylation of polyhydroxylated compounds. |
| 3. Selective Demethylation | O-demethylase Biocatalyst | Precise removal of a specific methyl group without affecting the ester or other functional groups. | Certain cytochrome P450 monooxygenases can perform highly specific O-demethylation on aromatic substrates. |
| 4. Chemical Finalization | Standard Chemical Reaction | Conversion of the enzymatically-produced intermediate to the final product via methylation or other transformations. | Use of methylating agents like dimethyl sulfate (B86663) following enzymatic steps. google.com |
Exploration of Broader Biological Activities in Diverse In Vitro Models
The biological activity profile of this compound is virtually unknown. The presence of phenolic and methoxy-substituted benzoate structures, which are common motifs in biologically active natural products and synthetic compounds, strongly suggests that it may possess useful properties. A systematic in vitro screening campaign is a critical next step.
Research on structurally related compounds provides a logical starting point for investigation. For example, various isomers of methyl hydroxy-methoxybenzoate have demonstrated antifeedant activity against the pine weevil, Hylobius abietis. diva-portal.org Other p-hydroxybenzoate esters have shown antibacterial activity, while derivatives of eugenyl benzoate have been investigated as potential anticancer agents targeting BCL-2 in colorectal cancer cell lines. researchgate.netnih.govnih.gov Therefore, a broad screening approach is warranted.
Table 2: Suggested In Vitro Biological Screening Panel
| Biological Area | Specific Assay Type | Target/Cell Line Examples | Rationale Based on Related Compounds |
|---|---|---|---|
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Staphylococcus aureus, Escherichia coli, Candida albicans | p-Hydroxybenzoate esters show antibacterial properties. researchgate.net |
| Anticancer | Cytotoxicity Assay (e.g., MTT Assay) | HT-29 (Colon), MCF-7 (Breast), A549 (Lung) | Eugenyl benzoate derivatives show activity against HT29 cells. nih.govnih.gov |
| Antioxidant | DPPH or ORAC Assay | N/A (Cell-free chemical assays) | Phenolic compounds are well-known for their antioxidant and radical-scavenging capabilities. nih.govnih.gov |
| Enzyme Inhibition | Specific Enzyme Activity Assays | Cyclooxygenase (COX-1/2), Lipoxygenase | Anti-inflammatory properties are common for phenolic structures. researchgate.net |
| Insecticidal/Antifeedant | Insect Feeding Bioassay | Hylobius abietis (Pine Weevil), Spodoptera frugiperda (Fall Armyworm) | Isomers exhibit antifeedant effects on pine weevils. diva-portal.org |
Integration of Advanced Computational Techniques with Experimental Studies
To accelerate the discovery process and rationalize experimental findings, advanced computational techniques should be integrated with laboratory work from the outset. Molecular modeling can provide crucial insights into the compound's properties and potential biological interactions, guiding more focused and efficient experimental screening.
Density Functional Theory (DFT) can be employed to calculate the molecule's optimal three-dimensional geometry, electronic structure (such as HOMO-LUMO energy levels), and reactivity descriptors. jacsdirectory.com This information is foundational for understanding its intrinsic chemical behavior.
Furthermore, molecular docking simulations can be used to screen this compound against libraries of known protein structures. nih.govnih.gov This in silico approach can identify potential protein targets by predicting binding affinities and modes of interaction, thereby generating testable hypotheses for in vitro assays. For example, if docking studies suggest a high affinity for a particular bacterial enzyme, this would provide a strong rationale for prioritizing specific antimicrobial experiments. This synergy between computational prediction and experimental validation is a hallmark of modern drug discovery and materials science. frontiersin.org
Development of Structure-Activity-Property Relationships (SAPRs)
Once a promising biological activity or chemical property is identified, the next logical step is to develop Structure-Activity-Property Relationships (SAPRs). This involves synthesizing a focused library of analogues of this compound and systematically evaluating how specific structural modifications influence its function.
For example, analogues could be created by:
Varying the ester group (e.g., ethyl, propyl).
Altering the position of the methoxy (B1213986) groups.
Replacing the methoxy groups with other substituents (e.g., ethoxy, halogens).
Adding substituents at the remaining open positions on the aromatic ring.
The data generated from testing these analogues can be used to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These mathematical models correlate physicochemical properties (descriptors) of the molecules with their observed biological activity. nih.govresearchgate.net For instance, a QSAR study on p-hydroxybenzoate esters found that antifungal activity was related to the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment (μ). researchgate.net A similar model for this compound and its derivatives could predict the activity of unsynthesized compounds, guiding the design of more potent or specialized molecules.
Table 3: Framework for a Hypothetical SAPR Study
| Component | Description | Examples of Parameters/Descriptors |
|---|---|---|
| Analogue Library Synthesis | Create a series of structurally related compounds by systematically modifying the parent structure. | Variation of R-group on the ester, position and identity of alkoxy groups. |
| Biological/Property Testing | Measure a specific endpoint for all compounds in the library under standardized conditions. | IC₅₀ (Anticancer), MIC (Antimicrobial), BDE-OH (Antioxidant). researchgate.net |
| Descriptor Calculation | Compute a set of molecular descriptors for each analogue using computational software. | Electronic (HOMO/LUMO, atomic charges), Lipophilic (LogP, LogD), Steric (Molar refractivity). nih.govresearchgate.net |
| QSAR Model Generation | Use statistical methods (e.g., multiple linear regression) to build a mathematical equation linking descriptors to activity. | Activity = c₀ + c₁(LogP) + c₂(ELUMO) + ... |
| Model Validation | Test the predictive power of the QSAR model using internal and external validation sets. | Calculation of r², q², and prediction of activity for a test set of new compounds. nih.gov |
Investigation of Environmental Fate and Degradation Pathways (e.g., Biotransformation)
As with any synthetic compound that has potential for widespread use, a thorough investigation into its environmental fate and degradation pathways is essential. Aromatic esters can be resistant to hydrolysis and may persist in the environment. nih.govresearchgate.net Understanding how this compound behaves in soil and aquatic systems is crucial for assessing its environmental impact.
Future research should focus on two main areas:
Abiotic Degradation: Studying the compound's stability under various environmental conditions, such as a range of pH values and exposure to sunlight (photodegradation). The rate of hydrolysis of the ester bond is a key parameter to determine. numberanalytics.com
Biotic Degradation (Biotransformation): Investigating whether microorganisms can break down the compound. Studies on related methoxylated aromatic compounds have shown that certain bacteria can utilize them as a carbon source. mdpi.comnih.gov For example, a consortium of Arthrobacter and Pantotea strains was found to degrade o-methoxybenzoate by first converting it to salicylate (B1505791) and then to gentisate, which enters central metabolism. nih.gov Similar pathways involving demethylation, hydroxylation, and ring cleavage could be relevant for this compound. microbiolj.org.ua Experiments using soil microbes or activated sludge could identify key bacterial or fungal species involved in its degradation and elucidate the metabolic pathways and breakdown products.
Q & A
Q. How does the compound interact with biological macromolecules, and what assays validate these interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding with enzymes (e.g., cytochrome P450). Validate via SPR or ITC for binding constants .
- Metabolic Profiling : Incubate with liver microsomes (rat/human) and analyze metabolites via UPLC-QTOF-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
